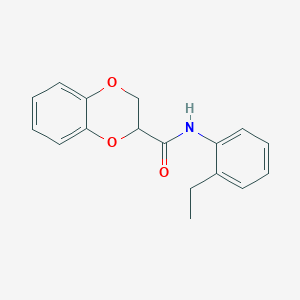

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-12-7-3-4-8-13(12)18-17(19)16-11-20-14-9-5-6-10-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTFYZVSHLJBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383079 | |

| Record name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6043-54-5 | |

| Record name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-ethylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mode of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Positional Isomerism : The 2-ethylphenyl vs. 4-ethylphenyl substitution (as in ) may alter steric interactions in biological systems, affecting binding affinity.

- Sulfonamide vs. Carboxamide : F0451-2187 replaces the carboxamide’s phenyl group with a sulfamoylphenyl moiety, introducing hydrogen-bonding capabilities critical for enzyme inhibition.

Antiparasitic and Anti-inflammatory Potential

- Heartworm Treatment : Européen Patent Bulletin describes benzodioxine carboxamide derivatives with modifications (e.g., trifluorophenyl groups) for treating heartworm infections.

- Dual Enzyme Inhibition : Compounds like 4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid inhibit 5-lipoxygenase and prostaglandin E2 synthase-1, suggesting anti-inflammatory applications.

Biological Activity

N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS Number: 304888-51-5) is a compound belonging to the benzodioxane family. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a benzodioxane core, which is known for its diverse biological activities. The presence of the ethylphenyl group is believed to influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the benzodioxane class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms:

- Alpha1-Adrenoreceptor Antagonism : A study on similar compounds demonstrated that they act as potent antagonists at alpha1-adrenoreceptor subtypes (alpha1A, alpha1B, and alpha1D) with implications in modulating apoptosis in prostate cancer cells (PC3) . This suggests that this compound may have similar effects.

The mechanisms through which this compound exerts its biological effects include:

- Cell Proliferation Inhibition : By targeting specific receptors involved in cell signaling pathways, such as the alpha1-adrenoreceptors, this compound may induce apoptosis in malignant cells.

- Modulation of Apoptosis : The interaction with adrenergic receptors has been linked to changes in apoptosis rates and cell cycle progression in cancer models .

Study 1: Antitumor Effects on Prostate Cancer Cells

A notable study evaluated the antitumor effects of a series of benzodioxane derivatives on human PC3 prostate cancer cells. The results indicated that these compounds exhibited significant cytotoxicity at low micromolar concentrations. Parameters such as GI50 (the concentration required to inhibit 50% of cell growth), TGI (the concentration at which growth inhibition occurs), and LC50 (the lethal concentration for 50% of cells) were assessed .

| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| Clopenphendioxan | 5.0 | 10.0 | 20.0 |

| This compound | TBD | TBD | TBD |

(Note: TBD = To Be Determined based on further research.)

Study 2: Structural Activity Relationship

The structure-activity relationship (SAR) of benzodioxane derivatives has been extensively studied to identify key features responsible for their biological activity. Modifications at various positions on the benzodioxane scaffold have been shown to enhance receptor affinity and selectivity .

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the benzodioxine-carboxylic acid derivative and the 2-ethylphenylamine moiety using activating agents like EDCI or DCC .

- Functional group protection : Temporary protection of reactive groups (e.g., hydroxyl or amine) to prevent side reactions during synthesis .

- Optimization : Adjusting reaction temperature (60–80°C), solvent polarity (DMF or dichloromethane), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) to achieve >75% yield .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural elucidation : Use high-resolution mass spectrometry (HRMS) and H/C NMR to confirm molecular weight and functional groups (e.g., benzodioxine ring protons at δ 4.2–4.5 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns to ensure >95% purity .

- Crystallography : Single-crystal X-ray diffraction for unambiguous stereochemical assignment, though limited by compound crystallinity .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Assay standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) to eliminate variability .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing the ethyl group with halogens) to isolate activity-specific motifs .

- Target profiling : Use kinome-wide screening or proteomic pull-down assays to identify primary biological targets .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

- Substituent variation : Synthesize analogs with systematic modifications (e.g., alkyl chain length, electron-withdrawing groups) and evaluate potency via dose-response curves .

- 3D-QSAR modeling : Employ computational tools like CoMFA to correlate steric/electronic features with activity trends .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonding with the carboxamide group) using docking simulations (AutoDock Vina) .

Q. How can computational methods enhance target identification?

- Virtual screening : Use Schrödinger’s Glide or MOE to dock the compound into protein databases (e.g., PARP1, α-glucosidase) .

- MD simulations : Analyze binding stability over 100 ns trajectories to prioritize high-affinity targets .

- ADMET prediction : Predict bioavailability and toxicity with SwissADME or ProTox-II to narrow down viable targets .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Metabolic stability : Pre-incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

- Formulation optimization : Use nanoencapsulation or PEGylation to improve plasma half-life .

- Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodent models to measure C and AUC .

Q. How to assess the compound’s stability under varying experimental conditions?

- Thermal stability : Accelerated degradation studies at 40–60°C for 4 weeks, monitored via HPLC .

- pH sensitivity : Incubate in buffers (pH 1–9) and quantify intact compound using UV-spectroscopy .

- Light exposure : Conduct ICH-compliant photostability tests (1.2 million lux-hours) .

Q. What strategies differentiate enzyme inhibition from receptor-binding mechanisms?

- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP for kinases) to measure displacement .

- Enzyme kinetics : Determine values via Lineweaver-Burk plots under varying substrate concentrations .

- CRISPR knockouts : Validate target specificity in cell lines lacking the suspected receptor .

Q. How to address purification challenges caused by by-products?

- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 to 50:50) to resolve polar impurities .

- Recrystallization : Optimize solvent mixtures (e.g., EtOH/HO) for crystal formation .

- HPLC prep-scale : Employ C18 columns with 0.1% TFA in acetonitrile/water .

Q. What approaches evaluate synergistic effects with other therapeutic agents?

- Combinatorial screening : Test fixed-ratio combinations (e.g., 1:1 to 1:4) in checkerboard assays .

- Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) .

- Pathway mapping : Use RNA-seq to identify co-targeted pathways (e.g., apoptosis and cell cycle arrest) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.